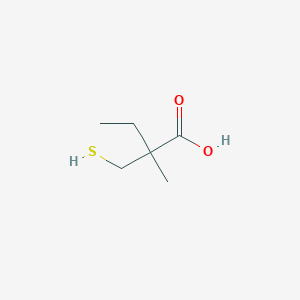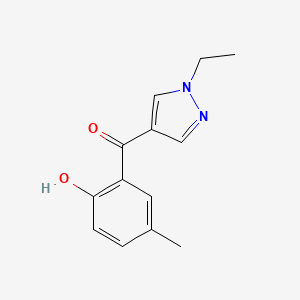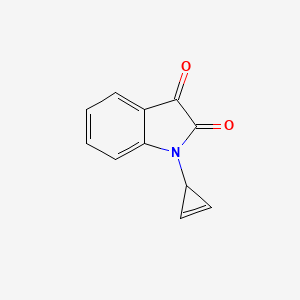
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropene ring fused to an indole core, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione typically involves the use of enoldiazoketones. These compounds undergo catalytic rearrangement to form the desired cyclopropene derivatives. The reaction conditions often involve the use of rhodium catalysts, which facilitate the rearrangement process. For example, enoldiazoketones can be prepared from commercially available acetophenones through a three-step procedure .
Analyse Des Réactions Chimiques
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents can be introduced into the indole ring.
Cycloaddition: The cyclopropene ring can participate in cycloaddition reactions, forming various cyclic products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Indole derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The cyclopropene ring’s strained nature makes it highly reactive, allowing it to participate in various chemical transformations and interactions.
Comparaison Avec Des Composés Similaires
1-(Cycloprop-2-en-1-yl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1H-indole-2,3-dione: Lacks the cyclopropene ring, resulting in different reactivity and applications.
1-(Cycloprop-2-en-1-yl)-1H-indole: Similar structure but without the dione functionality, leading to different chemical properties.
Cycloprop-2-en-1-yl ketones: These compounds share the cyclopropene ring but differ in the rest of the structure, affecting their reactivity and applications.
Propriétés
Numéro CAS |
669078-31-3 |
|---|---|
Formule moléculaire |
C11H7NO2 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-cycloprop-2-en-1-ylindole-2,3-dione |
InChI |
InChI=1S/C11H7NO2/c13-10-8-3-1-2-4-9(8)12(11(10)14)7-5-6-7/h1-7H |
Clé InChI |
WYTHWVCEWJJIFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=O)N2C3C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


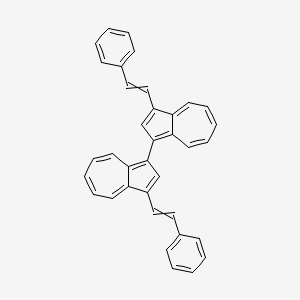
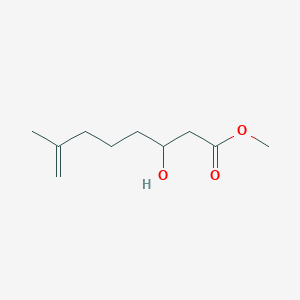
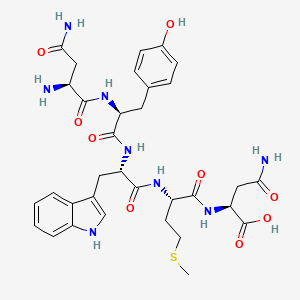
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
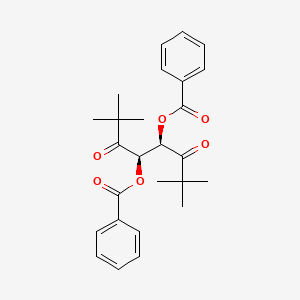
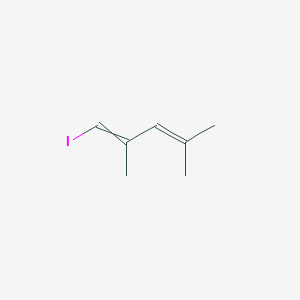
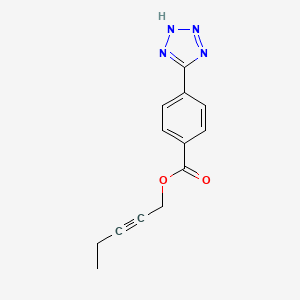
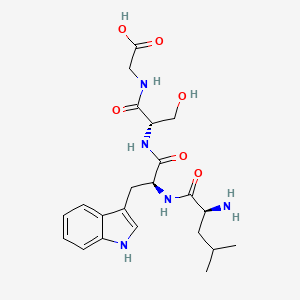
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)
![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)
![Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-](/img/structure/B12530330.png)
